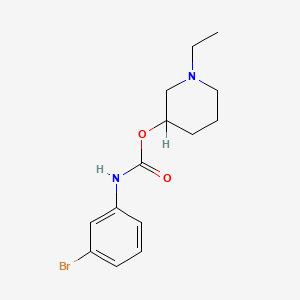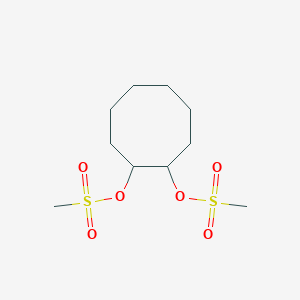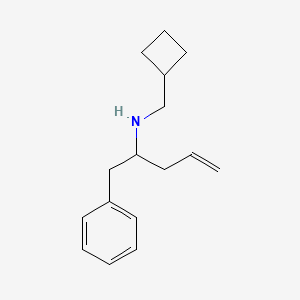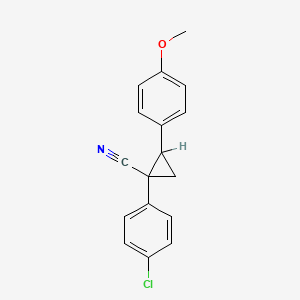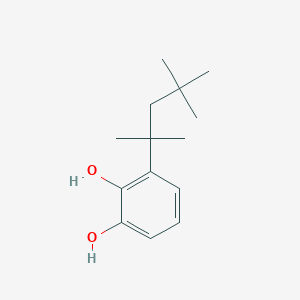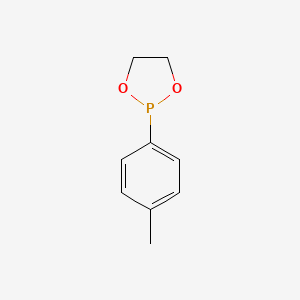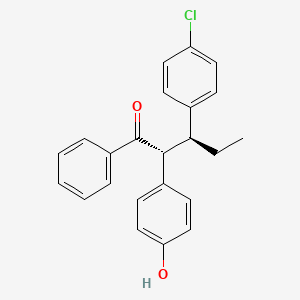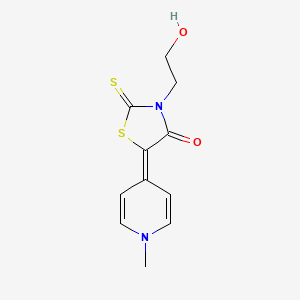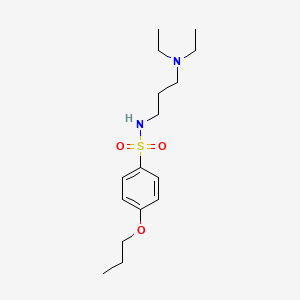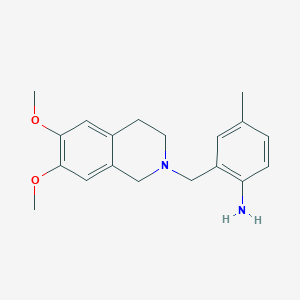
2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine is a complex organic compound with a unique structure that includes an isoquinoline core and a benzene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine typically involves multiple steps. One common route starts with the preparation of 3,4-dihydro-6,7-dimethoxy-2-methylisoquinolinium, which is then reacted with appropriate reagents to introduce the benzeneamine moiety . The reaction conditions often involve the use of solvents like methanol and catalysts such as tri-n-butyl-tin hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolines and benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine involves its interaction with specific molecular targets in the body. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-6,7-dimethoxy-2-methylisoquinolinium
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
Uniqueness
What sets 2-((3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)methyl)-4-methylbenzenamine apart from similar compounds is its unique combination of the isoquinoline core with a benzene ring substituted with a methyl group.
Properties
CAS No. |
35690-53-0 |
|---|---|
Molecular Formula |
C19H24N2O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4-methylaniline |
InChI |
InChI=1S/C19H24N2O2/c1-13-4-5-17(20)16(8-13)12-21-7-6-14-9-18(22-2)19(23-3)10-15(14)11-21/h4-5,8-10H,6-7,11-12,20H2,1-3H3 |
InChI Key |
FLCIKOUZKLRUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)CN2CCC3=CC(=C(C=C3C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


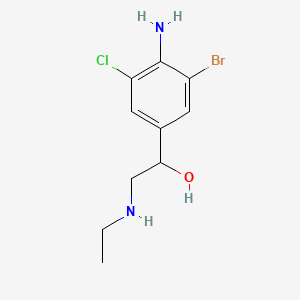
![4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14677587.png)
